molecular formula C9H16ClNO2 B8054239 Methyl 5-aminonorpinane-1-carboxylate;hydrochloride

Methyl 5-aminonorpinane-1-carboxylate;hydrochloride

Cat. No.: B8054239
M. Wt: 205.68 g/mol
InChI Key: PJZDIVOOTSBZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-aminonorpinane-1-carboxylate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by its molecular structure, which includes a methyl group, an amino group, and a carboxylate group attached to a norpinane ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-aminonorpinane-1-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the norpinane ring. One common synthetic route is the cyclization of a suitable precursor, followed by the introduction of the amino and carboxylate groups. The reaction conditions for these steps may include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out on a larger scale using optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-aminonorpinane-1-carboxylate;hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions employed.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or amines. The reaction conditions may vary depending on the specific reaction, but they often involve the use of solvents, temperature control, and specific catalysts.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted or addition products

Scientific Research Applications

Methyl 5-aminonorpinane-1-carboxylate;hydrochloride is widely used in scientific research due to its unique chemical properties and versatility. It is employed in various fields, including chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can be used to create new compounds with specific properties, such as increased stability or reactivity.

Biology: In biological research, this compound is used to study the interactions between proteins and small molecules. It can serve as a probe to investigate the binding affinity and specificity of various biological targets.

Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be used as a precursor for the synthesis of pharmaceuticals or as a component in drug delivery systems.

Industry: In industry, this compound is utilized in the development of new materials and technologies. It can be incorporated into polymers, coatings, and other products to enhance their performance and functionality.

Mechanism of Action

The mechanism by which Methyl 5-aminonorpinane-1-carboxylate;hydrochloride exerts its effects depends on its specific application

Molecular Targets and Pathways: The molecular targets of this compound may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes.

Pathways Involved: The pathways involved in the mechanism of action may vary depending on the specific application. For example, in drug development, the compound may interact with signaling pathways to produce therapeutic effects. In material science, it may influence the properties of materials through its interactions with other components.

Comparison with Similar Compounds

  • Methyl 5-aminopentanoate;hydrochloride

  • Methyl 5-aminohexanoate;hydrochloride

  • Methyl 5-aminooctanoate;hydrochloride

Uniqueness: Methyl 5-aminonorpinane-1-carboxylate;hydrochloride stands out due to its specific molecular structure, which includes the norpinane ring. This structure imparts unique chemical properties that differentiate it from other similar compounds. These properties may include increased stability, reactivity, or binding affinity, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-7(11)8-3-2-4-9(10,5-8)6-8;/h2-6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZDIVOOTSBZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.